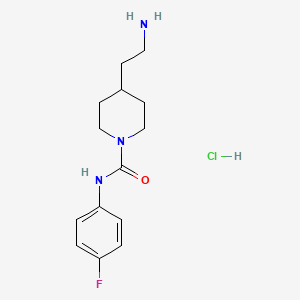
N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide" is a derivative of pyrazinamide, which is a first-line antitubercular agent. The derivatives mentioned in the provided papers include substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide, which have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . These compounds are part of a broader class of molecules that have been investigated for their potential therapeutic applications, including the treatment of central nervous system disorders and antimicrobial activities against various pathogens .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including acylation, deprotection, and salt formation. For instance, the preparation of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which shares a similar structural motif with the compound of interest, was optimized to achieve a 53% overall yield with high purity . The synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, which are structurally related, involved the treatment of substituted benzhydryl chlorides with a piperidine derivative followed by N-sulfonation . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of "N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide."
Molecular Structure Analysis
The molecular structure of the related compounds was confirmed using techniques such as single-crystal development and various spectroscopic methods, including 1H-NMR and IR spectroscopy . The molecular interactions of these compounds were also studied through docking studies, which reveal their potential binding affinities and suitability for further development as therapeutic agents .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include acylation reactions to introduce the carboxamide group, as well as sulfonation reactions to add sulfonyl groups . These reactions are crucial for the formation of the final active compounds with the desired biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and purity, are important for their potential therapeutic use. The optimized synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride resulted in a product with high purity, which is essential for further pharmacological evaluation . The cytotoxicity of the most active compounds was evaluated on HEK-293 cells, indicating that they are non-toxic to human cells, which is a critical aspect of their physical and chemical property profile .
Applications De Recherche Scientifique
Central Nervous System (CNS) Disorders
N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide, due to its structural characteristics, may be implicated in research aimed at the synthesis of novel CNS acting drugs. Heterocyclic compounds, including those with piperidine and carboxamide groups, have been identified as potential lead molecules for the synthesis of compounds with CNS activity. These compounds may have effects ranging from depression and euphoria to convulsion, highlighting their potential in developing new treatments for CNS disorders (Saganuwan, 2017).
Gastrointestinal Motility Disorders
Compounds chemically related to N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide, such as cisapride (a substituted piperidinyl benzamide), have shown efficacy as prokinetic agents facilitating or restoring motility throughout the gastrointestinal tract without central depressant or antidopaminergic effects. These findings highlight the compound's potential applications in addressing gastrointestinal motility disorders, offering a foundation for developing new therapeutic agents with improved specificity and tolerability (McCallum et al., 1988).
Drug Development and Therapeutic Applications
The piperidine structure, a common feature in various pharmacologically active compounds including N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide, is extensively researched for its potential in drug development. For instance, dipeptidyl peptidase IV inhibitors, a class of antidiabetic drugs, exhibit a range of chemical structures including piperidines. These inhibitors underscore the critical role of the piperidine moiety in medicinal chemistry, offering a pathway for developing new treatments for type 2 diabetes mellitus (Mendieta et al., 2011).
Tuberculosis Treatment
Research on macozinone, a piperazine-benzothiazinone related to piperidine derivatives like N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide, demonstrates significant progress in tuberculosis (TB) treatment. Macozinone targets decaprenylphosphoryl ribose oxidase (DprE1), critical in the cell wall synthesis of the TB pathogen Mycobacterium tuberculosis. This underscores the potential of piperidine derivatives in developing more efficient TB drug regimens (Makarov & Mikušová, 2020).
Propriétés
IUPAC Name |
N-benzhydryl-4-pyrazin-2-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-23(27-15-11-20(12-16-27)29-21-17-24-13-14-25-21)26-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,13-14,17,20,22H,11-12,15-16H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEGTOAKZVUATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-2,2,2-trifluoroethyl 3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2501777.png)

![N-(4-chlorophenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2501782.png)

![3-(phenylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2501784.png)
![4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2501786.png)

![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2501788.png)

![1-Naphthalen-2-ylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2501790.png)
![5-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylmethyl)-3-methyl-1,2,4-oxadiazole](/img/structure/B2501794.png)

![4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2501796.png)
![2-(2,4-difluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2501798.png)